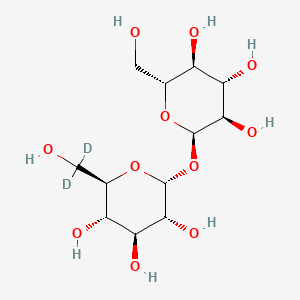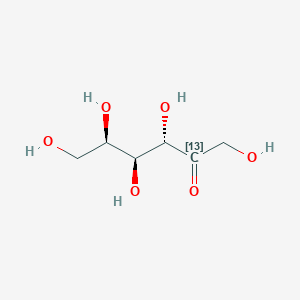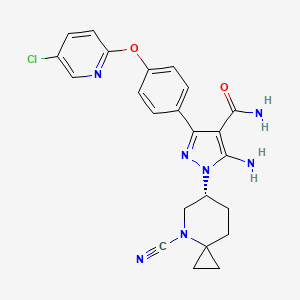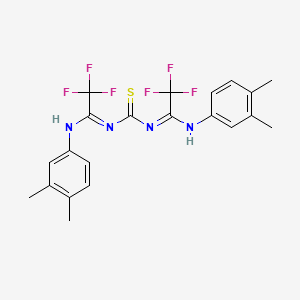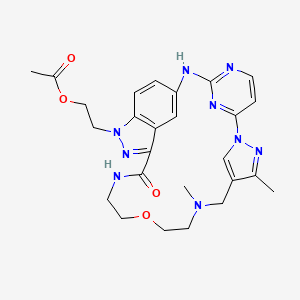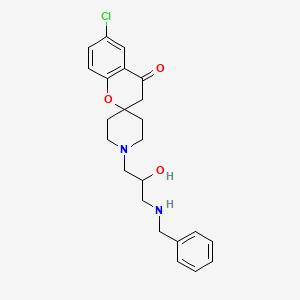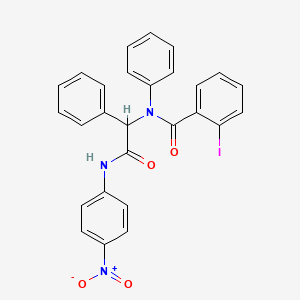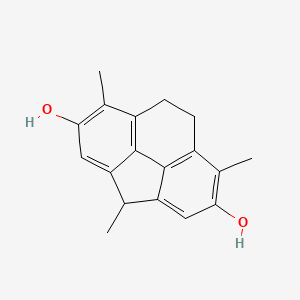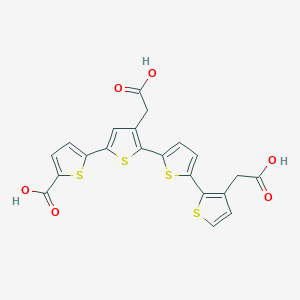
Jak-2/3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-2/3-IN-2 is a potent inhibitor of Janus kinase 2 and Janus kinase 3, with half-maximal inhibitory concentration values of 23.85 nanomolar and 18.9 nanomolar, respectively . Janus kinases are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways, which are involved in various physiological processes, including immune response, hematopoiesis, and inflammation . This compound has garnered significant interest due to its potential therapeutic applications in treating autoimmune diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jak-2/3-IN-2 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Jak-2/3-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may produce more stable reduced forms .
Scientific Research Applications
Jak-2/3-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Jak-2/3-IN-2 exerts its effects by selectively inhibiting the activity of Janus kinase 2 and Janus kinase 3. These kinases are involved in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which transmits signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of specific genes . By inhibiting Janus kinase 2 and Janus kinase 3, this compound disrupts this signaling pathway, thereby modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
Jak-2/3-IN-2 is unique in its high selectivity and potency for Janus kinase 2 and Janus kinase 3 compared to other Janus kinase inhibitors. Similar compounds include:
Tofacitinib: A Janus kinase inhibitor with broader activity against Janus kinase 1, Janus kinase 2, and Janus kinase 3.
Ruxolitinib: Primarily inhibits Janus kinase 1 and Janus kinase 2, with applications in treating myelofibrosis and polycythemia vera.
Baricitinib: Inhibits Janus kinase 1 and Janus kinase 2, used for treating rheumatoid arthritis.
This compound stands out due to its higher selectivity for Janus kinase 2 and Janus kinase 3, making it a valuable tool for studying these specific kinases and their roles in disease .
Properties
Molecular Formula |
C19H19ClN2OS |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-ethyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-one |
InChI |
InChI=1S/C19H19ClN2OS/c1-4-21-14(3)18(24-15-11-9-13(2)10-12-15)19(23)22(21)17-8-6-5-7-16(17)20/h5-12H,4H2,1-3H3 |
InChI Key |
SXIKZSHZOJXJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N1C2=CC=CC=C2Cl)SC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


